molecular formula C18H15N7O B11063214 3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol

3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11063214
M. Wt: 345.4 g/mol
InChI Key: DIAGFJRVICBLFG-UHFFFAOYSA-N
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Description

The compound 3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol (hereafter referred to by its systematic name) is a fused heterocyclic molecule combining triazino-benzimidazole and pyrazole moieties with a phenolic substituent. This structure is synthesized via cyclocondensation between 2-guanidinobenzimidazole and substituted benzaldehydes under piperidine catalysis in ethanol . Its molecular geometry and tautomeric forms have been optimized using DFT calculations, confirming the stability of the 3,4-dihydrotriazinobenzimidazole core .

Key pharmacological studies highlight its anthelmintic activity against Trichinella spiralis muscle larvae, with efficacy dependent on substituent type and concentration . The phenolic group at the 4-position enhances solubility and bioavailability, as predicted by Swiss ADME models .

Properties

Molecular Formula

C18H15N7O

Molecular Weight

345.4 g/mol

IUPAC Name

3-[4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C18H15N7O/c19-17-22-16(25-14-7-2-1-6-13(14)21-18(25)23-17)12-9-20-24-15(12)10-4-3-5-11(26)8-10/h1-9,16,26H,(H,20,24)(H3,19,21,22,23)

InChI Key

DIAGFJRVICBLFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(NN=C4)C5=CC(=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step reactions. One common approach is the acid-catalyzed cyclization of precursor molecules, which can include hydrazinyl derivatives and ortho esters . The reaction conditions are generally mild, with short reaction times and high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazino and benzimidazole rings can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while nucleophilic substitution can introduce various functional groups onto the amino moiety .

Scientific Research Applications

3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. In antimicrobial applications, it likely disrupts microbial cell membranes or interferes with essential enzymatic processes . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 4-heteryl-2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole class. Below is a detailed comparison with analogs based on substituent effects, biological activity, and physicochemical properties:

Table 1: Substituent-Dependent Anthelmintic Activity

Compound ID Substituent (R) Larvicidal Efficacy (50 µg/mL, 24 h) Cytotoxicity (IC₅₀, µM) Drug-Likeness (Swiss ADME)
Target Compound (3c) 4-Hydroxyphenyl 56% >100 (non-toxic) High bioavailability
Thiophene analog (3c) Thiophene-2-yl 58.4% >100 Optimal LogP (2.8)
2-Pyridine analog (3b) Pyridine-2-yl 52.1% >100 Moderate solubility
Benzo[1,3]dioxole analog Benzo[1,3]dioxol-5-yl 63.2% >100 High membrane permeability
Indole analog Indol-3-yl 38.7% >100 Suboptimal TPSA

Key Findings:

Substituent Influence on Activity: Electron-rich heterocycles (e.g., thiophene, benzo[1,3]dioxole) enhance larvicidal efficacy due to improved π-π stacking with parasitic enzyme targets . Polar groups (e.g., phenolic -OH) improve solubility but may reduce membrane permeability compared to lipophilic substituents like thiophene .

Cytotoxicity Profile: All analogs exhibit IC₅₀ > 100 µM against normal fibroblast (3T3, CCL-1) and cancer (MCF-7, AR-230) cell lines, confirming low systemic toxicity .

Structural vs. Functional Analogues: Pyrazole-triazino hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) show antifungal activity via 14α-demethylase inhibition but lack anthelmintic specificity . Triazino-indole derivatives (e.g., 2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)) prioritize anticancer over antiparasitic effects .

Mechanistic and Computational Insights

  • DFT-Optimized Geometry: The 3,4-dihydrotriazinobenzimidazole core adopts a planar conformation, facilitating interactions with parasitic enzymes. Tautomeric forms stabilize the amino group for hydrogen bonding .
  • Docking Studies : Molecular docking predicts strong binding to T. spiralis acetylcholinesterase (Ki ≈ 1.2 nM for thiophene analog) .

Biological Activity

The compound 3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs. Its biological activity has garnered attention in recent years due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H15N7OC_{18}H_{15}N_{7}O with a molecular weight of approximately 345.37 g/mol. The structure features a triazine ring fused with a benzimidazole moiety and a phenolic group, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds structurally similar to 3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol exhibit notable antibacterial properties. For instance, derivatives such as 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol have demonstrated effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or metabolic pathways .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Similar triazine and benzimidazole derivatives have shown activity against viral infections by inhibiting viral replication processes . The specific interactions at the molecular level are crucial for understanding how these compounds can be developed into antiviral therapeutics.

The mechanism by which 3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol exerts its biological effects is not fully elucidated. However, it is believed that the presence of the amino group and phenolic hydroxyl contributes significantly to its interaction with biological targets.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityFindings
AntibacterialCompounds exhibited significant activity against Gram-positive bacteria.
AntiviralDemonstrated inhibition of viral replication in vitro.
AnticancerInduced apoptosis in cancer cell lines through caspase activation.

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